![molecular formula C22H26N4O2 B5066798 2-(4-methoxy-1-piperidinyl)-5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5066798.png)
2-(4-methoxy-1-piperidinyl)-5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methoxy-1-piperidinyl)-5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]pyridine is a chemical compound that has shown potential in various scientific research studies. This compound is also known as MPPO and has been investigated for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research. In
作用机制
The mechanism of action of MPPO involves its interaction with the dopamine transporter. It has been shown to inhibit the reuptake of dopamine, leading to an increase in dopamine release in the brain. This increase in dopamine release has been linked to the potential therapeutic effects of MPPO in Parkinson's disease and drug addiction studies.
Biochemical and Physiological Effects:
MPPO has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine release in the brain, leading to potential therapeutic effects in Parkinson's disease and drug addiction studies. MPPO has also been shown to reduce cocaine self-administration in rats, indicating its potential as a treatment for drug addiction. In addition, MPPO has been shown to have anxiolytic effects in rats, indicating its potential as a treatment for anxiety disorders.
实验室实验的优点和局限性
MPPO has several advantages for use in lab experiments. It is relatively easy to synthesize, and its mechanism of action is well understood. MPPO has also been shown to have potential therapeutic effects in various scientific research studies. However, there are limitations to the use of MPPO in lab experiments. Its effects on human subjects are not yet fully understood, and its potential side effects have not been fully explored.
未来方向
There are several future directions for research on MPPO. One potential direction is to investigate its potential therapeutic effects in other neurological disorders, such as Alzheimer's disease and schizophrenia. Another potential direction is to explore its potential as a treatment for other addiction disorders, such as nicotine addiction. Further research is also needed to fully understand the potential side effects of MPPO and its effects on human subjects.
Conclusion:
In conclusion, 2-(4-methoxy-1-piperidinyl)-5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]pyridine is a chemical compound that has shown potential in various scientific research studies. Its synthesis method is relatively easy, and its mechanism of action is well understood. MPPO has been investigated for its potential therapeutic effects in Parkinson's disease, drug addiction studies, and anxiety disorders. However, further research is needed to fully understand its potential side effects and its effects on human subjects. There are several future directions for research on MPPO, including investigating its potential therapeutic effects in other neurological disorders and exploring its potential as a treatment for other addiction disorders.
合成方法
The synthesis of MPPO involves the reaction of 2-methyl-5-nitropyridine with 4-methoxy-1-piperidine and 3-(3-phenylpropyl)-1,2,4-oxadiazol-5-amine in the presence of a reducing agent like zinc and acetic acid. The reaction takes place under reflux conditions, and the product is purified using column chromatography. The yield of MPPO obtained through this method is approximately 60%.
科学研究应用
MPPO has been studied for its potential application in various scientific research studies. It has shown promising results in the field of neuroscience, where it has been investigated for its effect on the dopamine transporter. MPPO has also been studied as a potential treatment for Parkinson's disease, as it has been shown to increase dopamine release in the brain. In addition, MPPO has been investigated for its potential use in drug addiction studies, as it has been shown to reduce cocaine self-administration in rats.
属性
IUPAC Name |
5-[6-(4-methoxypiperidin-1-yl)pyridin-3-yl]-3-(3-phenylpropyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2/c1-27-19-12-14-26(15-13-19)21-11-10-18(16-23-21)22-24-20(25-28-22)9-5-8-17-6-3-2-4-7-17/h2-4,6-7,10-11,16,19H,5,8-9,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVRDRPKWPFXMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=NC=C(C=C2)C3=NC(=NO3)CCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]cyclobutanecarboxamide](/img/structure/B5066727.png)
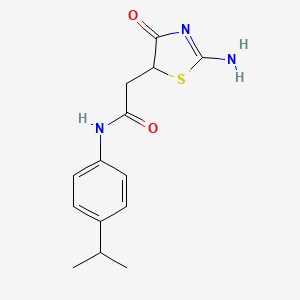
![2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]thio}-3-(2-furylmethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5066745.png)
![N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}-2-thiophenecarboxamide](/img/structure/B5066750.png)
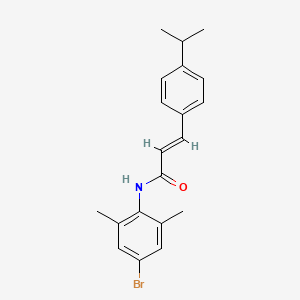
![2-chloro-N-{3-[5-(ethylthio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B5066767.png)
![2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N-methyl-N-(tetrahydro-2H-pyran-4-yl)acetamide](/img/structure/B5066773.png)
![5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-2-pyridinamine](/img/structure/B5066784.png)
![N-methyl-4-({[2-(trifluoromethyl)phenyl]amino}sulfonyl)-2-thiophenecarboxamide](/img/structure/B5066787.png)
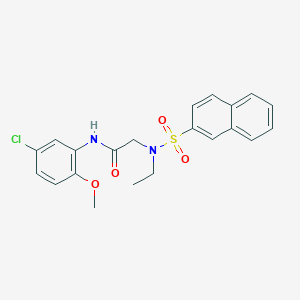
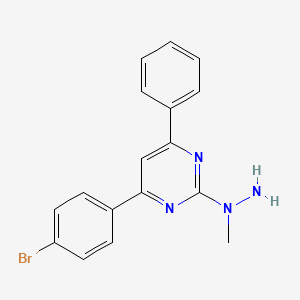

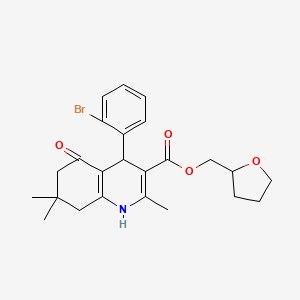
![1-benzyl-4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine](/img/structure/B5066828.png)